molecular formula C15H12ClN3O2S B7697156 N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7697156
M. Wt: 333.8 g/mol
InChI Key: WUCLQPRGTWDJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3).

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of JAK3. JAK3 is a member of the Janus kinase family of enzymes, which play a key role in the immune response. JAK3 is involved in the signaling pathway of cytokines, which are proteins that regulate the immune response. By inhibiting JAK3, CP-690,550 can prevent the activation of T cells and reduce the production of cytokines, which in turn reduces inflammation and prevents tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that CP-690,550 can inhibit the proliferation of T cells and reduce the production of cytokines such as interleukin-2 and interferon-gamma. In vivo studies have shown that CP-690,550 can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its selectivity for JAK3. This allows researchers to study the specific role of JAK3 in the immune response and autoimmune diseases. However, one of the limitations of using CP-690,550 is its potential toxicity. Studies have shown that CP-690,550 can cause side effects such as anemia, neutropenia, and thrombocytopenia.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research is in the development of more selective JAK3 inhibitors with fewer side effects. Another area of research is in the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is potential for the use of CP-690,550 in the treatment of other diseases such as cancer and viral infections.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzoyl chloride, which is reacted with 2-aminothiophene to form 4-chlorophenyl-2-aminothiophene. This intermediate is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is then reacted with 3-(2-hydroxyethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to be a potent inhibitor of JAK3, which plays a key role in the immune response. By inhibiting JAK3, CP-690,550 can reduce inflammation and prevent damage to tissues in autoimmune diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-8-14-18-15(19-21-14)12-2-1-9-22-12/h1-6,9H,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCLQPRGTWDJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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